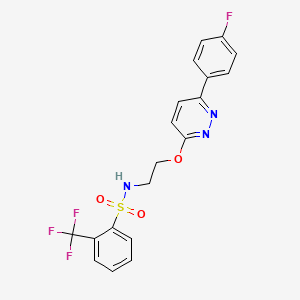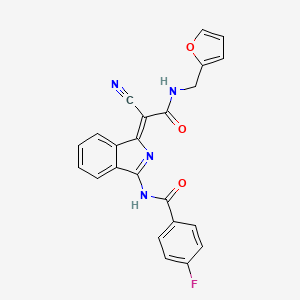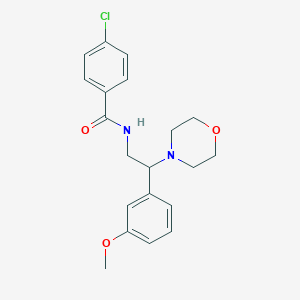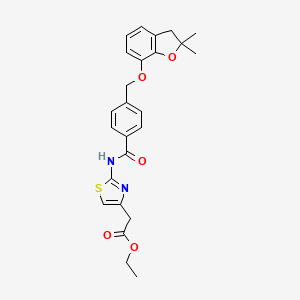![molecular formula C15H17NO2S B2728612 2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide CAS No. 2415526-94-0](/img/structure/B2728612.png)
2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in 1979. It is a potent agonist of the cannabinoid receptor CB1 and is often used in scientific research to study the effects of cannabinoids on the body.
Mécanisme D'action
2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide 47,497 acts as an agonist of the CB1 receptor, which is primarily located in the central nervous system. When it binds to the receptor, it activates a signaling pathway that can lead to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects
2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide 47,497 has been shown to have a number of biochemical and physiological effects. It can stimulate appetite, reduce pain and inflammation, and produce feelings of euphoria and relaxation. It has also been shown to have neuroprotective properties and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide 47,497 in lab experiments is that it is a potent and selective agonist of the CB1 receptor, which allows researchers to study the effects of cannabinoids on the body in a controlled manner. However, one limitation of using 2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide 47,497 is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in cannabis.
Orientations Futures
There are a number of potential future directions for research involving 2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide 47,497. One area of interest is the development of new drugs that target the CB1 receptor for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of chronic cannabinoid use on the body, including the potential for addiction and other negative health outcomes. Additionally, researchers may explore the use of 2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide 47,497 in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide 47,497 is synthesized by reacting 2,5-dimethyl-3-furoic acid with thiophen-3-ylcyclopropylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to yield the final compound.
Applications De Recherche Scientifique
2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide 47,497 is commonly used in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the CB1 receptor and can activate it with a potency similar to that of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
Propriétés
IUPAC Name |
2,5-dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-10-7-13(11(2)18-10)14(17)16-9-15(4-5-15)12-3-6-19-8-12/h3,6-8H,4-5,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILAHBZOEYMBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2728530.png)
![N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2728532.png)
![(2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate](/img/structure/B2728535.png)
![1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole](/img/structure/B2728537.png)



![3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2728542.png)
![4-methoxy-N-[[5-phenacylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2728544.png)
![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2728545.png)

![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2728547.png)
